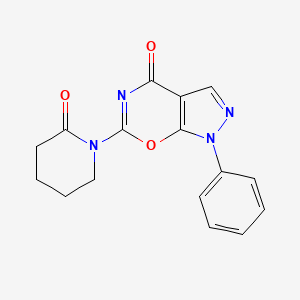
Pyrazole and thiophene derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole and thiophene derivative 1 is a compound that combines the structural features of both pyrazole and thiophene rings. Pyrazole is a five-membered heterocycle containing two nitrogen atoms, while thiophene is a five-membered ring containing one sulfur atom. This combination results in a compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole and thiophene derivative 1 typically involves the reaction of pyrazole derivatives with thiophene derivatives under specific conditions. One common method involves the use of cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free conditions . Another method involves the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine to form pyrazolone derivatives, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods are designed to optimize yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrazole and thiophene derivative 1 undergoes various types of chemical reactions, including:
Reduction: Pyrazole can be hydrogenated catalytically to form pyrazoline and then pyrazolidine.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions include carboxylic acids from oxidation, pyrazoline and pyrazolidine from reduction, and various substituted derivatives from substitution reactions.
Scientific Research Applications
Pyrazole and thiophene derivative 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrazole and thiophene derivative 1 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and Pim-1 kinase, which play crucial roles in cell signaling and proliferation . The compound’s ability to bind to these targets and disrupt their function underlies its biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as pyrazolone and pyranopyrazole derivatives, as well as thiophene derivatives like thieno[2,3-b]thiophene .
Uniqueness
What sets pyrazole and thiophene derivative 1 apart from other similar compounds is its unique combination of pyrazole and thiophene rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N4O3 |
|---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
6-(2-oxopiperidin-1-yl)-1-phenylpyrazolo[4,3-e][1,3]oxazin-4-one |
InChI |
InChI=1S/C16H14N4O3/c21-13-8-4-5-9-19(13)16-18-14(22)12-10-17-20(15(12)23-16)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
GHCGOVANSHYUTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=NC(=O)C3=C(O2)N(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















